2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a triazole ring, and a cyclohexylacetamide moiety
Mechanism of Action
Target of Action
2-aminothiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can act as inhibitors of multiple enzyme targets such as egfr/vgfer kinase . They can also decrease drug resistance and reduce unpleasant side effects .
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad pharmacological spectrum , indicating that they may affect multiple biochemical pathways.
Pharmacokinetics
2-aminothiazole is known to be soluble in water, alcohols, and diethyl ether , which may influence its bioavailability.
Result of Action
2-aminothiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines , indicating that they may have cytotoxic effects.
Action Environment
The solubility of 2-aminothiazole in water, alcohols, and diethyl ether suggests that the compound’s action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide vary with different dosages in animal models . Detailed studies on threshold effects and toxic or adverse effects at high doses are still needed.
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is believed to interact with various transporters or binding proteins .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of 2-aminothiazole from thioamide and α-haloketone under basic conditions.
Formation of the Triazole Ring: The next step involves the cyclization of the thiazole derivative with hydrazine to form the triazole ring.
Attachment of the Cyclohexylacetamide Moiety: The final step involves the nucleophilic substitution reaction between the triazole-thiazole intermediate and cyclohexylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide can be compared with other similar compounds, such as:
2-aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Triazole-based compounds: These compounds contain the triazole ring and are known for their antimicrobial and antifungal properties.
Cyclohexylacetamide derivatives: These compounds have the cyclohexylacetamide moiety and are explored for their potential therapeutic effects.
The uniqueness of this compound lies in its combination of these three distinct structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS2/c1-21-12(7-11-8-23-14(16)18-11)19-20-15(21)24-9-13(22)17-10-5-3-2-4-6-10/h8,10H,2-7,9H2,1H3,(H2,16,18)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVSMJVFAOXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CC3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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